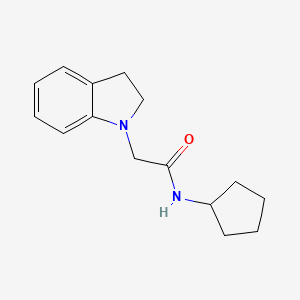
N-butyl-4-(2-chlorophenyl)-1-piperazinecarboxamide
説明
Synthesis Analysis
The synthesis of piperazine derivatives like "N-butyl-4-(2-chlorophenyl)-1-piperazinecarboxamide" typically involves multistep chemical processes, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis reactions. A notable method described involves the reaction of 2,6-dichloro-nitrobenzene and piperazine, yielding a total synthesis efficiency of 48.2% after several steps designed to introduce and modify functional groups specific to the target compound's structure (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "this compound," is often elucidated using techniques like X-ray crystallography. These studies reveal the compound's crystalline structure, intermolecular interactions, and conformation within the crystal lattice. For example, studies on related compounds have shown how molecular geometry and substituent positioning influence overall stability and reactivity, providing insights into how similar analysis could be applied to our target compound (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "this compound" can be influenced by the presence of functional groups, such as the piperazine ring and the carboxamide moiety. These functional groups participate in various chemical reactions, including nucleophilic substitutions and hydrogen bond formation, which are critical for the compound's biological and pharmacological properties. Research into similar piperazine compounds has demonstrated a broad range of substrate profiles and reactivity towards different chemical agents, underscoring the importance of the structural elements in determining chemical behavior (Wang et al., 2006).
Physical Properties Analysis
The physical properties of "this compound," such as solubility, melting point, and crystalline form, are pivotal for its application in various scientific and industrial contexts. These properties are determined by the compound's molecular structure and intermolecular forces. Studies on analogous compounds provide valuable data on how structural variations influence physical characteristics, contributing to our understanding of the physical behavior of such complex molecules (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties of "this compound" include its acidity, basicity, reactivity towards other chemical agents, and its role in catalysis or as an intermediate in organic synthesis. The piperazine core often imparts basic properties, engaging in protonation-deprotonation equilibria, which are essential for understanding the compound's behavior in biological systems and synthetic reactions. Research into related piperazine-based catalysts highlights the influence of the molecule's framework on its catalytic efficiency and selectivity, offering insights into potential applications of our target compound in catalysis and synthesis (Wang et al., 2006).
特性
IUPAC Name |
N-butyl-4-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPBBLMASRREHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
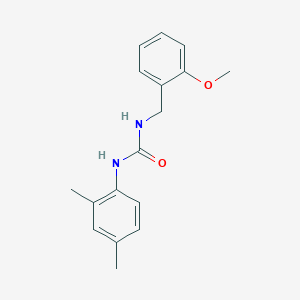
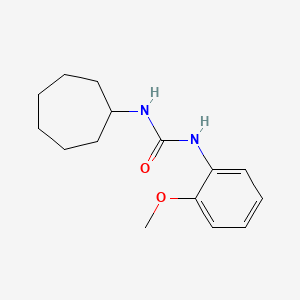
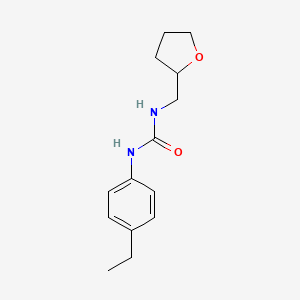
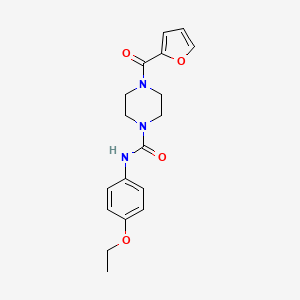

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
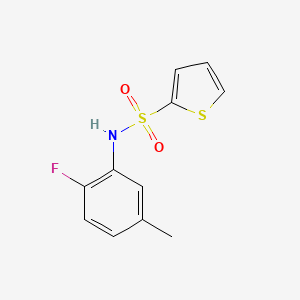
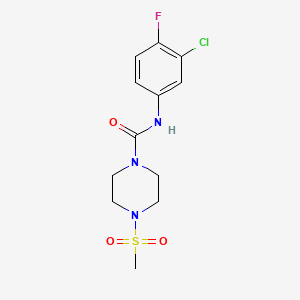
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
